molecular formula C18H14Cl2F3NO4 B2869642 Ethyl 2-(2,4-dichloro-5-((3-(trifluoromethyl)benzoyl)amino)phenoxy)acetate CAS No. 338961-36-7

Ethyl 2-(2,4-dichloro-5-((3-(trifluoromethyl)benzoyl)amino)phenoxy)acetate

Cat. No.: B2869642
CAS No.: 338961-36-7
M. Wt: 436.21
InChI Key: RZFPUHHILPYXTK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. It contains a benzoyl group attached to an amino group, which is further connected to a phenoxy group. The phenoxy group is substituted with two chlorine atoms and an ethyl acetate group . The trifluoromethyl group is attached to the benzoyl group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 436.21. Unfortunately, the available resources do not provide further information on its physical and chemical properties such as melting point, boiling point, and density .

Scientific Research Applications

Diuretic and Saluretic Activities

Compounds structurally similar to Ethyl 2-(2,4-dichloro-5-((3-(trifluoromethyl)benzoyl)amino)phenoxy)acetate have been explored for their potential as diuretics. For example, derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate were synthesized and tested for saluretic and diuretic activities. These studies focused on the effects of nitrogen and aromatic nuclear substitution, illustrating the chemical versatility and potential therapeutic applications of these compounds (Lee et al., 1984).

Antioxidant Properties

Research into the fruits of Artocarpus nobilis led to the discovery of new phenolic compounds with significant antioxidant activity. This exploration suggests that derivatives of ethyl acetate, such as this compound, could possess antioxidant properties that are beneficial in combating oxidative stress (Jayasinghe et al., 2006).

Corrosion Inhibition

The compound and its derivatives have been investigated for their role in corrosion inhibition, particularly for mild steel in hydrochloric acid solution. Such studies reveal the protective capabilities of these chemicals, indicating their potential industrial applications in safeguarding metals against corrosion (Lgaz et al., 2017).

Synthesis of Novel Compounds

This compound could serve as a precursor in the synthesis of a wide range of novel compounds. For instance, its structural analogs have been utilized in creating new classes of compounds with potential bioactive properties, including antimicrobial and antitumor activities. These synthetic explorations underscore the compound's utility in medicinal chemistry and drug development (El‐Faham et al., 2013).

Antimicrobial and Antitumor Effects

Further research has delved into the antimicrobial and antitumor properties of related compounds, highlighting their potential in treating infections and cancer. Such studies are pivotal in the ongoing search for new therapeutic agents capable of combating resistant strains of bacteria and aggressive forms of cancer (Salahuddin et al., 2017).

Properties

IUPAC Name

ethyl 2-[2,4-dichloro-5-[[3-(trifluoromethyl)benzoyl]amino]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2F3NO4/c1-2-27-16(25)9-28-15-8-14(12(19)7-13(15)20)24-17(26)10-4-3-5-11(6-10)18(21,22)23/h3-8H,2,9H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFPUHHILPYXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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